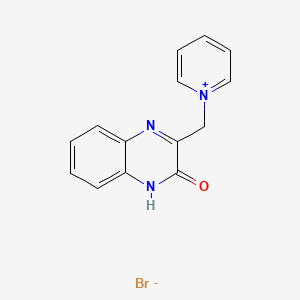
3-(pyridin-1-ium-1-ylmethyl)-1H-quinoxalin-2-one;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its unique structure, which combines a quinoxalinone core with a pyridinium moiety, making it an interesting subject for scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-1-ium-1-ylmethyl)-1H-quinoxalin-2-one;bromide typically involves the reaction of quinoxalinone derivatives with pyridinium salts. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like palladium or copper complexes . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-1-ium-1-ylmethyl)-1H-quinoxalin-2-one;bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amine groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxalinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound with fewer double bonds .
Scientific Research Applications
3-(pyridin-1-ium-1-ylmethyl)-1H-quinoxalin-2-one;bromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and hybrid gel electrolytes
Mechanism of Action
The mechanism of action of 3-(pyridin-1-ium-1-ylmethyl)-1H-quinoxalin-2-one;bromide involves its interaction with specific molecular targets and pathways. The pyridinium moiety allows the compound to interact with nucleic acids and proteins, potentially disrupting their normal functions. This interaction can lead to various biological effects, such as inhibition of enzyme activity or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinium salts and quinoxalinone derivatives, such as:
- 3-(pyridin-1-ium-1-yl)propane-1-sulfonate
- 1-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium dibromide
- **Quinoxalinone derivatives with different substituents on the quinoxalinone core .
Uniqueness
What sets 3-(pyridin-1-ium-1-ylmethyl)-1H-quinoxalin-2-one;bromide apart from similar compounds is its unique combination of a quinoxalinone core and a pyridinium moiety. This structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications .
Properties
CAS No. |
62235-60-3 |
|---|---|
Molecular Formula |
C14H12BrN3O |
Molecular Weight |
318.17 g/mol |
IUPAC Name |
3-(pyridin-1-ium-1-ylmethyl)-1H-quinoxalin-2-one;bromide |
InChI |
InChI=1S/C14H11N3O.BrH/c18-14-13(10-17-8-4-1-5-9-17)15-11-6-2-3-7-12(11)16-14;/h1-9H,10H2;1H |
InChI Key |
SHHZPUWVXGYXHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=NC3=CC=CC=C3NC2=O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


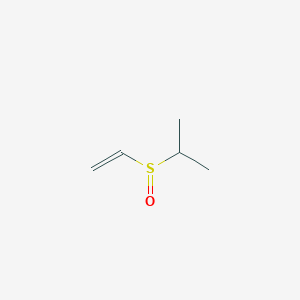
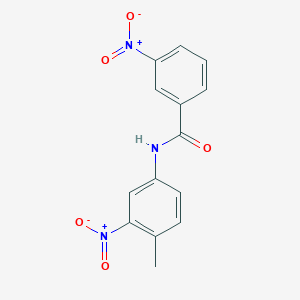
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-3-nitroimidazo[1,2-a]pyridine](/img/structure/B14555748.png)
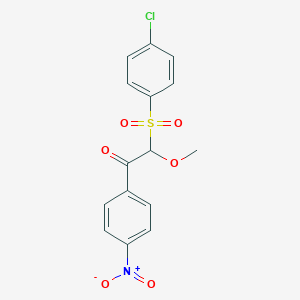
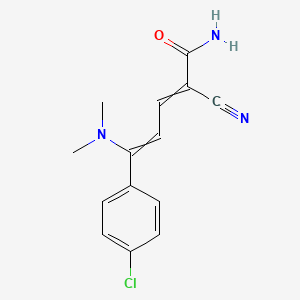
![Methyl{6-[4-(2-methylpropyl)phenoxy]pyridin-3-yl}propanedioic acid](/img/structure/B14555779.png)
![2-[(Dimethylamino)methyl]heptanal](/img/structure/B14555785.png)
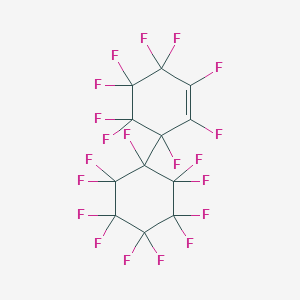
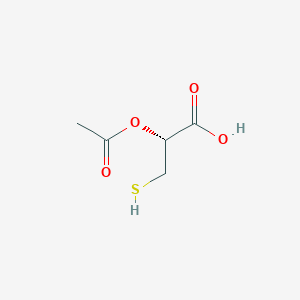

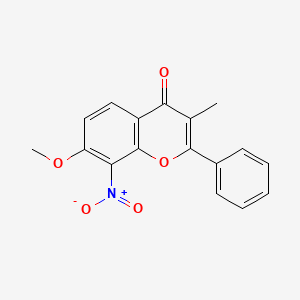
![2-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14555824.png)
![[2-Chloro-1-(2-chloroethoxy)ethenyl]benzene](/img/structure/B14555830.png)

